molecular formula C7H12N2O2 B588440 (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 158393-18-1

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B588440
CAS No.: 158393-18-1
M. Wt: 156.185
InChI Key: JQCSFFVNZWKQOP-RITPCOANSA-N
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Description

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as amino alcohols and diketones can be cyclized using acid catalysts to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include continuous flow reactions and the use of high-throughput screening to identify the most efficient catalysts and conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce more saturated compounds .

Scientific Research Applications

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound can modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSFFVNZWKQOP-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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